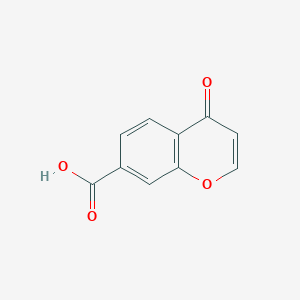

4-oxo-4H-chromene-7-carboxylic acid

Vue d'ensemble

Description

4-oxo-4H-chromene-7-carboxylic acid is a chemical compound with the molecular formula C10H6O4. It is also known as Chromone-2-carboxylic acid. This compound belongs to the class of organic compounds known as chromones, which are characterized by a benzopyran ring system with a ketone group at the 4-position and a carboxylic acid group at the 7-position. Chromones are known for their diverse biological activities and are used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-chromene-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives with ethyl acetoacetate in the presence of a base, followed by oxidation to form the desired chromone structure. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or acetic acid, with a base like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-oxo-4H-chromene-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different chromanol derivatives.

Substitution: The compound can undergo substitution reactions at the benzene ring, leading to the formation of various substituted chromones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original chromone structure. These derivatives often exhibit different biological and chemical properties, making them useful for various applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

The chromone scaffold, which includes 4-oxo-4H-chromene derivatives, has been recognized for its pharmacological activities. Research indicates that these compounds exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have shown that derivatives of 4-oxo-4H-chromene can inhibit the growth of cancer cells and may serve as potential therapeutic agents for various diseases .

Case Study: Antioxidant Activity

A study synthesized several derivatives of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid and evaluated their antioxidant activities using rat brain homogenates. The findings indicated that these compounds effectively scavenged free radicals, suggesting their potential use in neuroprotective therapies .

Biochemical Applications

Biological Buffering

4-Oxo-4H-chromene-7-carboxylic acid is utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it suitable for various laboratory procedures, particularly in peptide synthesis where high yields are crucial .

Enzyme Inhibition Studies

Research has indicated that chromene derivatives can act as enzyme inhibitors. For example, compounds derived from 4-oxo-4H-chromene have been studied for their inhibitory effects on certain enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders .

Material Science

Synthesis of Functional Materials

The compound has been employed in the synthesis of functional materials due to its unique structural properties. It serves as a precursor for creating polymers and nanomaterials with specific functionalities. The incorporation of chromene derivatives into polymer matrices can enhance the material's mechanical and thermal properties .

Photophysical Properties

The photophysical characteristics of 4-oxo-4H-chromene derivatives have been investigated for their potential use in optoelectronic devices. Their ability to absorb light and emit fluorescence makes them candidates for applications in organic light-emitting diodes (OLEDs) and solar cells .

Activité Biologique

Overview

4-Oxo-4H-chromene-7-carboxylic acid, also known as Chromone-2-carboxylic acid, is a member of the chromone family, characterized by a benzopyran ring system. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular formula for this compound is C10H6O4.

The biological activity of this compound primarily involves its interaction with various biomolecules and enzymes:

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : This compound has been shown to inhibit PTP1B, an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, it enhances insulin sensitivity and promotes glucose uptake in cells, making it a potential candidate for diabetes treatment.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the intrinsic apoptotic pathway. This is achieved by modulating cell signaling pathways and altering gene expression.

Antioxidant Activity

Research has demonstrated that derivatives of 4-oxo-4H-chromene exhibit significant antioxidant activity. For instance, compounds synthesized from this scaffold have shown potent inhibition of lipid peroxidation in rat brain homogenates, surpassing the activity of standard antioxidants like Trolox .

Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MOLT-4 | 24.4 ± 2.6 |

| - | HL-60 | 42.0 ± 2.7 |

| - | MCF-7 | 68.4 ± 3.9 |

These results indicate moderate cytotoxic effects, with the highest potency observed against MOLT-4 cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is soluble in alcohol and ammonium hydroxide but only slightly soluble in water. This solubility profile suggests that its bioavailability may be influenced by formulation strategies in therapeutic applications.

Case Studies

A notable study focused on the synthesis and biological evaluation of various derivatives of chromones, including this compound. The research highlighted the structure-activity relationship (SAR) where modifications to the chromone structure significantly impacted their biological efficacy against cancer cell lines .

Propriétés

IUPAC Name |

4-oxochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLMBDNLDHVPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.